3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MPD-711, is a synthetic compound that has been the subject of significant scientific research. This compound belongs to the class of drugs known as benzamides and has been found to have potential therapeutic applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate, which is subsequently converted to the final product through a coupling reaction with 4-dimethylaminopyridine and benzoyl chloride.
Starting Materials
3,4-dimethoxybenzoic acid, thionyl chloride, N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine, 4-dimethylaminopyridine, benzoyl chloride
Reaction
3,4-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., The acid chloride is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate., The amide intermediate is then coupled with 4-dimethylaminopyridine and benzoyl chloride to form the final product, 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide.
Mechanism Of Action
The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been found to bind to the mu-opioid receptor and inhibit the activity of the cyclooxygenase enzyme, which is responsible for the production of inflammatory mediators.
Biochemical And Physiological Effects
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models and to inhibit the growth of tumor cells in vitro. It has also been found to have a protective effect on the liver and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide for lab experiments is its high potency and selectivity for specific receptors and enzymes. This allows researchers to study the effects of the compound on specific pathways and processes in the body. However, one limitation of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in clinical settings. Another area of research is the investigation of the compound's potential as a treatment for various types of cancer, including breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide and its effects on various physiological processes in the body.
Scientific Research Applications
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
properties
IUPAC Name |
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFIZRGFSBQCNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.